molecular formula C16H12N2O3 B4405080 3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate

3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate

Cat. No. B4405080
M. Wt: 280.28 g/mol
InChI Key: WCAAHHGIHWDIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as CPACPA and has a molecular formula of C17H13N2O3. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Mechanism of Action

The mechanism of action of 3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying various cellular processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different experimental conditions.

Future Directions

There are several future directions for the study of 3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to identify its molecular targets. Another area of interest is its potential as a therapeutic agent for inflammatory and autoimmune diseases. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in various research applications.

Scientific Research Applications

3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anticancer agent, as well as its ability to inhibit the activity of certain enzymes and proteins.

properties

IUPAC Name

[3-[(4-cyanophenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-11(19)21-15-4-2-3-13(9-15)16(20)18-14-7-5-12(10-17)6-8-14/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAAHHGIHWDIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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